molecular formula C19H21N5O3S B14944867 ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate

ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate

Cat. No.: B14944867
M. Wt: 399.5 g/mol
InChI Key: FJTKOWISJHZBTD-UHFFFAOYSA-N
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Description

ETHYL 3-(4-METHYLPHENYL)-3-{2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE is a complex organic compound with a unique structure that includes a phenyl group, a thiophene ring, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-METHYLPHENYL)-3-{2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.

    Coupling with Thiophene: The tetrazole intermediate is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Amidation: The resulting product is subjected to amidation with an appropriate amine to introduce the acetamido group.

    Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(4-METHYLPHENYL)-3-{2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

ETHYL 3-(4-METHYLPHENYL)-3-{2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 3-(4-METHYLPHENYL)-3-{2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE depends on its specific application:

    Pharmaceuticals: It may interact with specific enzymes or receptors in the body, modulating their activity.

    Materials Science: Its electronic properties can be exploited in the development of new materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(4-METHOXYPHENYL)PROPANOATE: Similar structure but with a methoxy group instead of a methyl group.

    METHIOPROPAMINE: Contains a thiophene ring but with different substituents.

Uniqueness

ETHYL 3-(4-METHYLPHENYL)-3-{2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE is unique due to the presence of both a tetrazole and a thiophene ring in its structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-3-[[2-(5-thiophen-2-yltetrazol-2-yl)acetyl]amino]propanoate

InChI

InChI=1S/C19H21N5O3S/c1-3-27-18(26)11-15(14-8-6-13(2)7-9-14)20-17(25)12-24-22-19(21-23-24)16-5-4-10-28-16/h4-10,15H,3,11-12H2,1-2H3,(H,20,25)

InChI Key

FJTKOWISJHZBTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=CS3

Origin of Product

United States

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